(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid
Overview
Description
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine. The combination of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a crucial method in the synthesis of various organic compounds . These compounds can influence a wide range of biochemical pathways depending on their structure and function.
Result of Action
The result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a fundamental transformation in organic chemistry and is widely used in the synthesis of various organic compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can impact the Suzuki-Miyaura cross-coupling reaction . For instance, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as triethylamine for amine protection and substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Amines: Formed through nucleophilic substitution reactions
Scientific Research Applications
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which have shown potential in cancer therapy and other medical applications.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to phenylboronic acids. This difference in electronic properties can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-8-6-13-5-4-9(8)12(16)17/h4-6,16-17H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBZYJMXFLKZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)CNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451378 | |
Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433969-29-0 | |
Record name | C-(1,1-Dimethylethyl) N-[(4-borono-3-pyridinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433969-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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